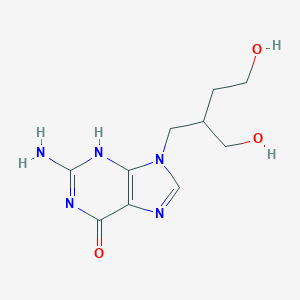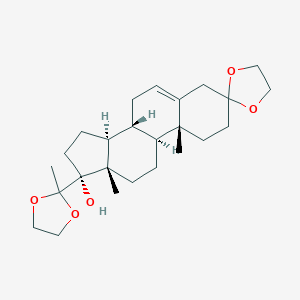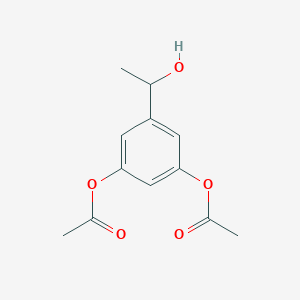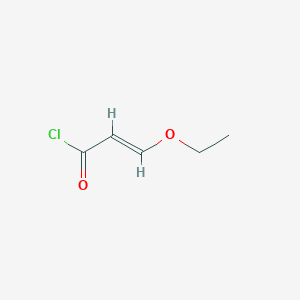![molecular formula C16H16O6 B028373 2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid CAS No. 110689-83-3](/img/structure/B28373.png)
2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid is a chemical compound that is commonly referred to as HPEB. It is a synthetic derivative of salicylic acid and is a non-steroidal anti-inflammatory drug (NSAID). HPEB has been studied for its potential therapeutic applications in various fields of medicine due to its anti-inflammatory and analgesic properties.
作用機序
The mechanism of action of HPEB involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in the inflammatory response. By inhibiting COX enzymes, HPEB reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, HPEB has been shown to have other biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect against oxidative stress and cellular damage. HPEB has also been shown to have anti-tumor properties, making it a potential candidate for the treatment of cancer.
実験室実験の利点と制限
One of the advantages of using HPEB in lab experiments is its well-established mechanism of action and safety profile. However, one of the limitations is that it may not be as effective as other 2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acids in certain conditions, such as acute pain.
将来の方向性
There are several future directions for the study of HPEB. One potential direction is the development of new formulations and delivery methods to improve its efficacy and reduce side effects. Another direction is the study of its potential therapeutic applications in other fields of medicine, such as cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of HPEB and its potential long-term effects on human health.
In conclusion, HPEB is a synthetic derivative of salicylic acid that has anti-inflammatory and analgesic properties. It has been studied extensively for its potential therapeutic applications in various fields of medicine and has a well-established mechanism of action and safety profile. There are several future directions for the study of HPEB, including the development of new formulations and delivery methods and the study of its potential therapeutic applications in other fields of medicine.
合成法
The synthesis of HPEB involves the reaction of 2-hydroxy-4-methoxybenzoic acid with 2-(4-methoxyphenoxy)ethanol in the presence of a catalyst. The resulting product is then purified through recrystallization.
科学的研究の応用
HPEB has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
特性
CAS番号 |
110689-83-3 |
|---|---|
製品名 |
2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid |
分子式 |
C16H16O6 |
分子量 |
304.29 g/mol |
IUPAC名 |
2-hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid |
InChI |
InChI=1S/C16H16O6/c1-20-11-2-4-12(5-3-11)21-8-9-22-13-6-7-14(16(18)19)15(17)10-13/h2-7,10,17H,8-9H2,1H3,(H,18,19) |
InChIキー |
MDTCOHCLYIIHEY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCCOC2=CC(=C(C=C2)C(=O)O)O |
正規SMILES |
COC1=CC=C(C=C1)OCCOC2=CC(=C(C=C2)C(=O)O)O |
同義語 |
4-[2-(4-Methoxyphenoxy)ethoxy]salicylic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-one (9CI)](/img/structure/B28319.png)


![2-[3-(3-Chlorophenyl)propyl]pyridine](/img/structure/B28324.png)




